5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
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Overview
Description
5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features benzyl and fluorobenzyl groups attached to the triazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide typically involves the reaction of appropriate benzyl and fluorobenzyl precursors with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- **3-(4-chlorophenyl)-5-[(2-fluorobenzyl)thio]-4-(4-methylphenyl)-4H-1,2,4-triazole
- **3-(4-chlorophenyl)-5-[(4-fluorobenzyl)thio]-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is unique due to the specific arrangement of its benzyl and fluorobenzyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H18FN3S |
---|---|
Molecular Weight |
375.5g/mol |
IUPAC Name |
3-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H18FN3S/c23-20-14-8-7-11-18(20)16-27-22-25-24-21(15-17-9-3-1-4-10-17)26(22)19-12-5-2-6-13-19/h1-14H,15-16H2 |
InChI Key |
PMACRPIRDSYVHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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